Synthesis pathway of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Synthesis pathway of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
An In-Depth Technical Guide to the Synthesis of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Abstract
This guide provides a comprehensive technical overview of the synthetic pathway for 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine, a pivotal intermediate in the development of modified nucleoside analogs. 2'-C-methylnucleosides represent a cornerstone in antiviral research, demonstrating potent activity against various RNA viruses, including the Hepatitis C virus (HCV).[1][2][3] The title compound serves as a versatile scaffold, enabling further chemical elaborations at the C6 position of the purine ring to generate diverse libraries of potential therapeutic agents.[4][5] This document details the strategic synthesis of the requisite 2-C-methyl ribofuranosyl donor, elucidates the mechanism and execution of the critical Vorbrüggen glycosylation reaction, and offers field-proven insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of 2'-C-Methylnucleosides
The pursuit of effective antiviral therapies has identified the viral RNA-dependent RNA polymerase (RdRp) as a prime target. Nucleoside analogs that can be intracellularly converted to their triphosphate form can act as chain terminators during viral RNA synthesis, effectively halting replication. Among these, analogs featuring a methyl group at the 2'-carbon of the ribose sugar, such as 2'-C-methyladenosine and 2'-C-methylguanosine, have shown significant promise as potent and selective inhibitors of the HCV NS5B polymerase.[1]
The synthesis of these complex molecules requires a robust and convergent strategy. A key approach involves the late-stage introduction of various functionalities onto a common purine intermediate. 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine is an ideal precursor for this purpose. The chloro-substituent at the C6 position acts as an effective leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols) to afford a multitude of C6-substituted purine nucleoside analogs. This guide focuses on the precise chemical steps required to construct this high-value intermediate.
Retrosynthetic Analysis and Overall Strategy
A logical retrosynthetic approach simplifies the synthesis into two primary challenges: the construction of a suitably protected and activated 2-C-methyl ribose donor and the stereoselective coupling of this sugar with the 6-chloropurine base.
Caption: Retrosynthetic pathway for the target nucleoside.
The forward synthesis, therefore, involves two major phases:
-
Preparation of the Glycosyl Donor: A multi-step synthesis starting from a commercially available sugar (e.g., D-ribose or D-glucose) to produce an activated 2-C-methyl ribofuranose derivative.[6][7]
-
N-Glycosylation: A Lewis acid-catalyzed condensation reaction between the glycosyl donor and silylated 6-chloropurine to form the crucial C-N bond with the desired N9 regioselectivity and β-stereochemistry.
Part I: Synthesis of the Glycosyl Donor
The efficacy of the core glycosylation step is highly dependent on the quality and structure of the sugar donor. The chosen donor, 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranose , incorporates several key design features:
-
Benzoyl (Bz) Protecting Groups: These are robust, crystalline, and their electron-withdrawing nature enhances the stability of the glycosyl donor.
-
2-C-Methyl Group: This key modification is central to the biological activity of the final nucleoside analogs.
-
Anomeric Acetate: This serves as an effective leaving group upon activation with a Lewis acid, facilitating the formation of the key oxocarbenium ion intermediate.
While multiple routes exist starting from D-glucose or D-ribose, a representative pathway involves the initial preparation of a 2-C-methyl-D-ribofuranose derivative, followed by protection and acetylation.[6]
Experimental Protocol: Synthesis of 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose (Precursor to Acetate Donor)
This protocol is adapted from established methodologies for the synthesis of 2'-C-branched ribonucleosides.[8]
-
Preparation of a 2-C-methyl-ribonolactone: Starting from D-glucose or D-ribose, prepare the corresponding 2-C-methyl-D-ribonic-γ-lactone via established multi-step procedures.[9]
-
Reduction and Protection: The lactone is reduced (e.g., with a selective reducing agent like LiAl(OtBu)₃H) to the corresponding lactol.
-
Benzoylation: The crude lactol is then per-benzoylated. To a solution of the lactol in pyridine or a mixture of CH₂Cl₂ and Et₃N at 0°C, add benzoyl chloride (BzCl) dropwise. The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water or saturated NaHCO₃ solution. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. After drying over Na₂SO₄ and concentration, the crude product is purified by silica gel column chromatography to yield the perbenzoylated 2-C-methyl-ribofuranose.
-
Acetylation (Conversion to Glycosyl Donor): The perbenzoylated sugar can be converted to the 1-O-acetyl donor by reaction with acetic anhydride in the presence of an acid catalyst.[10]
Part II: The Core Directive - Vorbrüggen N-Glycosylation
The formation of the C-N glycosidic bond is achieved via the Vorbrüggen glycosylation, a cornerstone of modern nucleoside synthesis. This reaction provides excellent yields and, critically, high stereocontrol, favoring the formation of the desired β-anomer.
Mechanistic Rationale
The reaction proceeds through several key stages:
-
Silylation of Nucleobase: 6-chloropurine is rendered more soluble and nucleophilic by silylation with an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or by using a base like DBU to promote reaction with a trimethylsilyl source.
-
Formation of the Oxocarbenium Ion: The Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the glycosyl donor by abstracting the anomeric acetate. This generates a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: The silylated N9 atom of the purine attacks the anomeric carbon of the oxocarbenium ion. The absence of a participating group at C2' means anchimeric assistance is not a factor; the attack generally occurs from the sterically less hindered α-face, leading to the formation of the β-glycosidic bond.[1]
-
Deprotection: The silyl group is subsequently removed during work-up.
Caption: Simplified workflow of the Vorbrüggen glycosylation.
Controlling Regioselectivity: The N9 vs. N7 Challenge
A critical consideration in purine glycosylation is controlling the site of attachment. Both the N9 and N7 positions of the purine ring are nucleophilic, potentially leading to a mixture of regioisomers. For most biological applications, the N9 isomer is desired. The Vorbrüggen conditions, particularly the use of Friedel-Crafts type catalysts like TMSOTf or SnCl₄, generally favor the formation of the thermodynamically more stable N9 isomer.[11][12][13] In the specific case of coupling with the 2-C-methyl ribose donor, high selectivity for the N9-β-anomer has been reported.[1]
Experimental Protocol: Glycosylation
This protocol is based on a highly efficient method reported for the synthesis of related 2'-C-methyl nucleosides.[1]
-
Preparation: To a solution of 6-chloropurine (1.0 eq) and the glycosyl donor (1.1-1.2 eq) in anhydrous acetonitrile (MeCN), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Cooling and Catalyst Addition: Cool the mixture to -78°C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) dropwise.
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to 80°C for approximately 5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
Quenching and Work-up: Cool the reaction to room temperature and quench by adding it to a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine.
| Reagent/Component | Function | Typical Molar Eq. | Key Considerations |
| 6-Chloropurine | Nucleobase | 1.0 | Must be anhydrous. |
| Glycosyl Donor | Ribose source | 1.1 - 1.2 | A slight excess ensures full conversion of the nucleobase. |
| Acetonitrile (MeCN) | Solvent | - | Must be anhydrous. With unreactive nucleobases, MeCN can sometimes act as a competing nucleophile.[9][14] |
| DBU | Base | 1.5 | Promotes in situ silylation and neutralizes generated acids. |
| TMSOTf | Lewis Acid Catalyst | 1.5 | Highly moisture-sensitive. Addition at low temperature can improve yields.[1] |
Table 1: Key Reagents and Conditions for the Glycosylation Reaction.
Conclusion and Future Outlook
The synthesis outlined in this guide provides a reliable and high-yielding pathway to 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine. The strategic use of the Vorbrüggen glycosylation ensures excellent control over both regio- and stereochemistry, delivering the desired N9-β-nucleoside. This intermediate is primed for further derivatization, offering medicinal chemists a powerful platform for the discovery of novel 2'-C-methylnucleoside analogs as potential antiviral therapeutics. The principles and protocols described herein are foundational for researchers in drug development and synthetic organic chemistry.
References
-
Eldrup, A. B., Allerson, C. R., Bennett, C. F., et al. (2004). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. National Institutes of Health. [Link]
-
Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ACS Publications. [Link]
-
Beigelman, L. N., Ermolinsky, B. S., Gurskaya, G. V., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research. [Link]
-
Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. [Link]
-
Mikhailov, S. N., Efimtseva, E. V., & Beigelman, L. N. (2002). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Request PDF. [Link]
-
Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate. [Link]
-
de Castro, S., Tose, L. V., de Souza, A. M., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. [Link]
- Livzon Group Changzhou Kony Pharma. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
- Li, J., et al. (2018). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
-
Wikipedia contributors. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]
-
Amer, A. & Kaufman, T. S. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. [Link]
-
Çetinkaya, Y. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]
-
Singh, R., & Seela, F. (2017). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. [Link]
-
de Castro, S., Tose, L. V., de Souza, A. M., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC - NIH. [Link]
-
Pierra, C., Amador, A., Benzaria, S., et al. (2006). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. ResearchGate. [Link]
-
Kumar, S., & Sharma, V. K. (2018). Synthesis and multiple incorporations of 2′-O-methyl-5-formylcytidine into oligoribonucleotides for chemical functionalization. University of Cambridge. [Link]
-
Carroll, S. S., Tomassini, J. E., Bosserman, M., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2′-Modified Nucleoside Analogs. Journal of Biological Chemistry. [Link]
-
PCR Society. 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine. PCR Society. [Link]
- Livzon Group Changzhou Kony Pharma. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
Kamal, A., Reddy, K. S. N., Prasad, B. R., et al. (2008). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. [Link]
- Whalen, D. L. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.
-
Tanaka, H., Matsuda, A., & Miyasaka, T. (1986). Synthesis of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-(1-nonynyl)purine. Chemical & Pharmaceutical Bulletin. [Link]
-
Revankar, G. R., & Robins, R. K. (1993). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
-
Clark, J. L., Hollecker, L., Mason, J. C., et al. (2005). Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication. PubMed. [Link]
-
CD BioGlyco. 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco. [Link]
-
Stepanova, M. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]
-
Ghorai, M. K., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. PMC - NIH. [Link]
Sources
- 1. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine | PCR Society [pcrsociety.org]
- 5. Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. madridge.org [madridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
